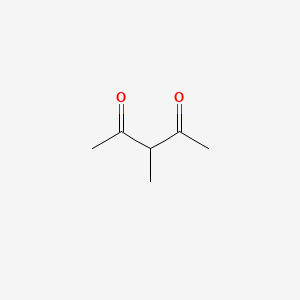

3-Methyl-2,4-pentanedione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOHKPVFCOWKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231142 | |

| Record name | 3-Methyl-2,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-57-6 | |

| Record name | 3-Methyl-2,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2,4-pentanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2,4-pentanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-2,4-pentanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF8ZG9V2JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-2,4-pentanedione from 2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methyl-2,4-pentanedione, a valuable intermediate in pharmaceutical and chemical synthesis, from the starting material 2,4-pentanedione (acetylacetone). This document details the core chemical principles, experimental protocols, and quantitative data to facilitate its application in research and development.

Introduction

2,4-Pentanedione and its derivatives are crucial building blocks in organic chemistry, widely utilized in the synthesis of pharmaceuticals, catalysts, and various heterocyclic compounds.[1] The methylation of 2,4-pentanedione at the C3 position yields 3-methyl-2,4-pentanedione, a compound that serves as a key precursor in numerous synthetic pathways. The reaction proceeds via the alkylation of the enolate of 2,4-pentanedione, a classic example of C-alkylation of an active methylene (B1212753) compound.[2] This guide explores common and effective methods for this transformation, providing detailed protocols and comparative data.

Reaction Mechanism and Principles

The synthesis of 3-methyl-2,4-pentanedione from 2,4-pentanedione is an alkylation reaction. The central carbon of 2,4-pentanedione is flanked by two electron-withdrawing carbonyl groups, making the methylene protons acidic and susceptible to deprotonation by a base. This generates a resonance-stabilized enolate ion, which acts as a nucleophile. The subsequent reaction with a methylating agent, typically an electrophile like methyl iodide, results in the formation of a new carbon-carbon bond at the C3 position.

The choice of base and solvent is critical to the success of the reaction, influencing the yield and minimizing side reactions such as O-alkylation or dialkylation.[3] Common bases include potassium carbonate, sodium hydride, and sodium ethoxide.

Caption: General reaction mechanism for the synthesis of 3-methyl-2,4-pentanedione.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 3-methyl-2,4-pentanedione using two common methods.

Method 1: Methylation using Methyl Iodide and Potassium Carbonate in Acetone (B3395972)

This procedure is adapted from a well-established method and offers good yields with readily available reagents.[4]

Experimental Workflow:

Caption: Workflow for synthesis using methyl iodide and potassium carbonate.

Procedure:

-

In a 500 mL round-bottomed flask equipped with a reflux condenser and a drying tube, combine 65.2 g (0.65 mole) of 2,4-pentanedione, 113 g (0.80 mole) of methyl iodide, 84 g of anhydrous potassium carbonate, and 125 mL of acetone.[4]

-

Heat the mixture to reflux and maintain for 20 hours.[4]

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the insoluble inorganic salts. Wash the collected solids with approximately 200 mL of acetone.[4]

-

Combine the filtrate and the acetone washings and concentrate the solution on a steam bath.[4]

-

Decant the crude product from any precipitated potassium iodide before proceeding with distillation.[4]

-

Distill the residual oil to obtain pure 3-methyl-2,4-pentanedione.

Method 2: Methylation using Sodium Hydride and Methyl Iodide in Tetrahydrofuran

This method utilizes a stronger base, sodium hydride, and can lead to very high yields.[5]

Experimental Workflow:

Caption: Workflow for synthesis using sodium hydride and methyl iodide.

Procedure:

-

To a flask containing 0.1 mol of sodium hydride, add 100 mL of anhydrous tetrahydrofuran.[5]

-

Slowly add 0.12 mol of 2,4-pentanedione dropwise at room temperature.[5]

-

After the addition is complete, stir the mixture for 30 minutes.[5]

-

Slowly add 0.12 mol of iodomethane dropwise.[5]

-

Stir the reaction mixture at room temperature for 10 hours.[5]

-

Add 20 mL of water to dissolve any solids.[5]

-

Extract the mixture with ethyl acetate.[5]

-

Remove the solvent under reduced pressure.[5]

-

Distill the residue under reduced pressure, collecting the fraction at 82-84 °C / 1 kPa.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthetic methods.

| Parameter | Method 1 (K₂CO₃/Acetone) | Method 2 (NaH/THF) |

| Starting Material | 2,4-Pentanedione | 2,4-Pentanedione |

| Methylating Agent | Methyl Iodide | Iodomethane |

| Base | Potassium Carbonate | Sodium Hydride |

| Solvent | Acetone | Tetrahydrofuran |

| Reaction Time | 20 hours[4] | 10 hours[5] |

| Yield | Not explicitly stated, but described as an "improved yield" method.[4] | 98%[5] |

| Purification | Distillation | Distillation under reduced pressure[5] |

Product Characterization

The identity and purity of the synthesized 3-methyl-2,4-pentanedione can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₆H₁₀O₂[6][7] |

| Molecular Weight | 114.14 g/mol [5][6] |

| Boiling Point | 172-174 °C (lit.)[8][9] |

| Density | 0.981 g/mL at 25 °C (lit.)[8][9] |

| Refractive Index | n20/D 1.442 (lit.)[8][9] |

| CAS Number | 815-57-6[6][7][9] |

Spectroscopic Data:

-

¹H NMR: Spectral data is available and can be used for structural confirmation.[10]

-

¹³C NMR: Available from spectral databases.[6]

-

IR Spectroscopy: Characteristic carbonyl stretching frequencies can be observed.[6]

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the product's molecular weight.[6][7]

Safety Considerations

-

2,4-Pentanedione: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

-

Methyl Iodide: Toxic by inhalation, in contact with skin, and if swallowed. May cause cancer.

-

Sodium Hydride: Reacts violently with water, liberating extremely flammable gases. Causes severe skin burns and eye damage.

-

Tetrahydrofuran: Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. May cause respiratory irritation.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

The synthesis of 3-methyl-2,4-pentanedione from 2,4-pentanedione is a robust and well-documented transformation. The choice of method will depend on the desired yield, available reagents, and safety infrastructure. The use of sodium hydride in THF offers a high yield in a shorter reaction time, while the potassium carbonate in acetone method provides a viable alternative with less hazardous reagents. This guide provides the necessary technical details for the successful implementation of this synthesis in a laboratory setting.

References

- 1. asianpubs.org [asianpubs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis routes of 3-Methyl-2,4-pentanedione [benchchem.com]

- 6. 3-Methyl-2,4-pentanedione | C6H10O2 | CID 69949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Pentanedione, 3-methyl- [webbook.nist.gov]

- 8. 3-Methyl-2,4-pentanedione, mixture of tautomers technical grade, 85 815-57-6 [sigmaaldrich.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 3-METHYL-2,4-PENTANEDIONE(815-57-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 3-Methyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2,4-pentanedione, also known as methylacetylacetone, is a β-diketone with the chemical formula C₆H₁₀O₂.[1][2] Its structure is characterized by a central carbon atom substituted with a methyl group and flanked by two acetyl groups.[1] This compound is of significant interest in various fields of chemistry, including synthetic organic chemistry, where it serves as a versatile precursor, and in coordination chemistry for the formation of metal complexes.[3] A key feature of 3-Methyl-2,4-pentanedione is its existence as a dynamic equilibrium of keto and enol tautomers, a phenomenon that profoundly influences its physical and chemical properties.[4][5] This guide provides a comprehensive overview of the physical properties of 3-Methyl-2,4-pentanedione, detailed experimental protocols for their determination, and an exploration of its tautomeric nature.

Physical and Chemical Properties

3-Methyl-2,4-pentanedione is a colorless to light yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | |

| Density | 0.981 g/mL at 25 °C | |

| Boiling Point | 172-174 °C | |

| Refractive Index (n²⁰/D) | 1.442 | |

| Flash Point | 57 °C (closed cup) | |

| Solubility | Soluble in water and alcohol. | |

| CAS Number | 815-57-6 | [2] |

Experimental Protocols

The accurate determination of physical properties is crucial for the characterization and application of any chemical compound. Below are detailed methodologies for measuring the key physical properties of 3-Methyl-2,4-pentanedione.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for determining the boiling point of a small quantity of liquid is the capillary method.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

A few milliliters of 3-Methyl-2,4-pentanedione are placed in the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the bulb of the thermometer and the bottom of the test tube are at the same level.

-

The assembly is clamped and immersed in the Thiele tube containing a high-boiling liquid (e.g., paraffin (B1166041) oil or silicone oil).

-

The side arm of the Thiele tube is heated gently and slowly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the liquid.

Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is conveniently measured using a pycnometer or a graduated cylinder and a balance for less precise measurements.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath (for temperature control)

-

Thermometer

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed on the analytical balance.

-

The pycnometer is filled with 3-Methyl-2,4-pentanedione, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Ethanol (B145695) or acetone (B3395972) (for cleaning)

-

Soft tissue paper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a soft tissue moistened with ethanol or acetone and allowed to dry.

-

A few drops of 3-Methyl-2,4-pentanedione are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

Water from the constant temperature bath is circulated through the prisms to maintain a constant temperature (e.g., 20 °C).

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into the center of the crosshairs.

-

If a colored fringe appears at the boundary, it is sharpened using the chromaticity adjustment.

-

The refractive index is read directly from the scale.

Keto-Enol Tautomerism

A defining characteristic of 3-Methyl-2,4-pentanedione is its existence as a mixture of two tautomeric forms in equilibrium: the keto form and the enol form. This equilibrium is influenced by factors such as the solvent, temperature, and concentration. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

The equilibrium between the keto and enol forms can be represented as follows:

The position of this equilibrium can be quantitatively studied using Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for investigating the keto-enol tautomerism of 3-Methyl-2,4-pentanedione. The keto and enol forms give distinct signals, and the ratio of the integration of these signals can be used to determine the equilibrium constant.

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation: A solution of 3-Methyl-2,4-pentanedione is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is recorded on a high-resolution NMR spectrometer. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all the proton signals.

-

Data Analysis: The spectrum is phased and baseline corrected. The signals corresponding to the keto and enol tautomers are identified and integrated. The percentage of each tautomer is calculated from the integral values.

¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto Form) |

| ~2.2 | s | 6H | -CH ₃ (acetyl) |

| ~3.7 | q | 1H | -CH (CH₃)- |

| ~1.3 | d | 3H | -CH(C H₃)- |

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Enol Form) |

| ~2.0 | s | 3H | =C-CH ₃ |

| ~2.1 | s | 3H | O=C-CH ₃ |

| ~1.8 | s | 3H | =C(CH ₃)- |

| ~16.5 | br s | 1H | -OH (enolic) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The keto and enol forms also exhibit distinct signals in the ¹³C NMR spectrum.

¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment (Keto Form) |

| ~205 | C =O (carbonyl) |

| ~60 | -C H(CH₃)- |

| ~30 | -C H₃ (acetyl) |

| ~15 | -CH(C H₃)- |

| Chemical Shift (δ, ppm) | Assignment (Enol Form) |

| ~195 | C =O (carbonyl) |

| ~190 | =C -OH |

| ~105 | =C (CH₃)- |

| ~25 | =C-C H₃ |

| ~20 | O=C-C H₃ |

| ~10 | =C(C H₃)- |

Note: Chemical shifts are approximate.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The keto and enol forms of 3-Methyl-2,4-pentanedione have characteristic vibrational frequencies.

IR Spectral Data (Neat):

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-2400 (broad) | O-H stretch (intramolecularly hydrogen-bonded, enol) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1725, ~1700 | C=O stretch (asymmetric and symmetric, keto) |

| ~1620 | C=O stretch (conjugated, enol) and C=C stretch (enol) |

The broad O-H stretch and the strong, conjugated C=O stretch are characteristic of the enol tautomer, while the two distinct C=O stretches are indicative of the keto form.

Workflow for Physicochemical Characterization

The overall process for the physical and chemical characterization of a compound like 3-Methyl-2,4-pentanedione can be summarized in the following workflow diagram.

References

- 1. 3-Methyl-2,4-pentanedione | 815-57-6 | Benchchem [benchchem.com]

- 2. 2,4-Pentanedione, 3-methyl- [webbook.nist.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 5. Keto-Enol Tautomerism [thecatalyst.org]

An In-depth Technical Guide to 3-Methyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-Methyl-2,4-pentanedione. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.

Core Chemical Properties

3-Methyl-2,4-pentanedione, also known as methylacetylacetone, is a β-diketone characterized by the presence of two carbonyl groups separated by a single carbon atom, which is substituted with a methyl group.[1][2][3][4][5] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of 3-Methyl-2,4-pentanedione

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | [1][4][5][6][7] |

| Molecular Weight | 114.14 g/mol | [1][6][7][8] |

| CAS Number | 815-57-6 | [1][3][4][5][7][9] |

| Appearance | Light yellow to yellow to green clear liquid | [1] |

| Boiling Point | 172-174 °C | [6][9][10][11][12] |

| Density | 0.981 g/mL at 25 °C | [6][9][10][11][12] |

| Refractive Index (n20/D) | 1.442 | [6][9][11][12] |

| Flash Point | 57 °C (134.6 °F) - closed cup | [10][11] |

| pKa | 10.87 (at 25°C) | [11] |

| Solubility | Soluble in water | [6] |

Reactivity and Chemical Behavior

The unique chemical behavior of 3-Methyl-2,4-pentanedione is dominated by the interplay between its two carbonyl groups and the acidic α-carbon.

Like other β-diketones, 3-Methyl-2,4-pentanedione exists as a dynamic equilibrium between its keto and enol tautomers.[2][13][14] The presence of a methyl group on the central carbon influences the position of this equilibrium compared to its parent compound, 2,4-pentanedione.[13][15] The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a stable six-membered ring.[2][16] The equilibrium is sensitive to factors such as solvent polarity and temperature.[2][13][17]

Caption: Keto-enol tautomerism of 3-Methyl-2,4-pentanedione.

The proton on the α-carbon (the carbon between the two carbonyls) is acidic due to the resonance stabilization of the resulting carbanion (enolate). This makes 3-Methyl-2,4-pentanedione a potent carbon nucleophile, readily participating in reactions such as alkylation and acylation at the central carbon.[13]

The 1,3-dicarbonyl structure is an excellent building block for synthesizing a variety of heterocyclic compounds.[2] It can undergo condensation reactions with binucleophilic reagents like hydrazines to form pyrazoles or with ureas and amidines to yield pyrimidines.[13]

Caption: Synthesis of heterocycles from 3-Methyl-2,4-pentanedione.

The enolate form of 3-Methyl-2,4-pentanedione acts as a bidentate ligand, forming stable chelate complexes with a wide range of metal ions.[2][18] These metal complexes have applications in catalysis and as precursors for materials science.[2][18][19]

Spectroscopic Data

Spectroscopic analysis is crucial for identifying and characterizing 3-Methyl-2,4-pentanedione and studying its tautomeric equilibrium.

Table 2: Key Spectroscopic Data for 3-Methyl-2,4-pentanedione

| Technique | Key Features | Source(s) |

| ¹H NMR | Distinct peaks for keto and enol forms allow for quantification of the tautomeric ratio. Signals for methyl and methine protons are observed. | [7][15][20] |

| ¹³C NMR | Shows characteristic signals for carbonyl carbons in both keto and enol forms, as well as for the methyl and methine carbons. | [7][20] |

| IR Spectroscopy | The keto form shows two C=O stretching bands. The enol form displays a broad O-H stretch and a C=O stretch at a lower frequency due to conjugation and hydrogen bonding. | [7] |

| Mass Spectrometry | The molecular ion peak (M+) is observed at m/z = 114. Fragmentation patterns correspond to the loss of acetyl and methyl groups. | [3][7] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of 3-Methyl-2,4-pentanedione in a laboratory setting.

A common method for synthesizing 3-substituted-2,4-pentanediones is through the alkylation of the parent diketone.[13][21]

Protocol:

-

Deprotonation: To a solution of 2,4-pentanedione in a suitable aprotic solvent (e.g., THF, acetone), a base such as sodium hydride (NaH) or sodium carbonate (Na₂CO₃) is added to generate the enolate.[8][22]

-

Alkylation: An alkylating agent, such as iodomethane (B122720) (CH₃I), is added to the enolate solution. The reaction mixture is stirred, typically at room temperature, for several hours to allow for the methylation of the α-carbon.[8]

-

Work-up: The reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate).[8]

-

Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield 3-Methyl-2,4-pentanedione.[8]

Caption: Workflow for the synthesis of 3-Methyl-2,4-pentanedione.

Protocol:

-

Sample Preparation: Prepare solutions of 3-Methyl-2,4-pentanedione in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to observe the effect of solvent polarity on the tautomeric equilibrium.

-

Data Acquisition: Acquire the ¹H NMR spectrum for each sample.

-

Integration: Identify the distinct signals corresponding to the keto and enol tautomers. For example, integrate the signals of the methyl protons for both forms.[15]

-

Calculation: Calculate the mole fraction of each tautomer from the integrated peak areas. The equilibrium constant (K_eq = [enol]/[keto]) can then be determined for each solvent.[14][15]

Applications in Research and Drug Development

β-Diketones are recognized as promising scaffolds for the development of novel pharmacologically active agents.[18] Their ability to chelate metals and participate in hydrogen bonding makes them valuable in designing new drug substances.[18]

-

Drug Discovery: The 1,3-dicarbonyl moiety is a key structural feature in various bioactive molecules and serves as a versatile starting material for synthesizing heterocyclic compounds, which are prevalent in many pharmaceuticals.[18][23]

-

Catalysis: Metal complexes of 3-Methyl-2,4-pentanedione can be used as catalysts in organic reactions, such as polymerization and oxidation.[2]

-

Asymmetric Synthesis: It is used as a nucleophile in asymmetric allylic substitution reactions, which are important for creating chiral molecules with high enantiomeric purity.[24]

-

Biomedical Research: Some β-diketones exhibit fluorescence and photosensitized cytotoxicity, opening avenues for their use in theranostics and as biological tracers.[18] Ruthenium complexes involving β-diketones have been investigated for treating tropical diseases.

This guide provides a foundational understanding of 3-Methyl-2,4-pentanedione, highlighting its key properties and experimental utility for professionals in the chemical and pharmaceutical sciences.

References

- 1. 3-Methyl-2,4-pentanedione | CymitQuimica [cymitquimica.com]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. 2,4-Pentanedione, 3-methyl- [webbook.nist.gov]

- 4. 2,4-Pentanedione, 3-methyl- [webbook.nist.gov]

- 5. 2,4-Pentanedione, 3-methyl- [webbook.nist.gov]

- 6. 3-METHYL-2,4-PENTANEDIONE | 815-57-6 [chemicalbook.com]

- 7. 3-Methyl-2,4-pentanedione | C6H10O2 | CID 69949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis routes of 3-Methyl-2,4-pentanedione [benchchem.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 3-METHYL-2,4-PENTANEDIONE CAS#: 815-57-6 [m.chemicalbook.com]

- 12. 3-METHYL-2,4-PENTANEDIONE | CAS#:815-57-6 | Chemsrc [chemsrc.com]

- 13. 3-Methyl-2,4-pentanedione | 815-57-6 | Benchchem [benchchem.com]

- 14. Keto-Enol Tautomerism [thecatalyst.org]

- 15. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 18. mdpi.com [mdpi.com]

- 19. iosrjournals.org [iosrjournals.org]

- 20. 3-METHYL-2,4-PENTANEDIONE(815-57-6) 1H NMR [m.chemicalbook.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. asianpubs.org [asianpubs.org]

- 23. nbinno.com [nbinno.com]

- 24. Direct and Highly Regioselective and Enantioselective Allylation of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Methyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2,4-pentanedione, a β-diketone, is a molecule of significant interest in synthetic chemistry and serves as a key building block in the development of various pharmaceutical compounds. A crucial aspect of its chemical behavior is the existence of a dynamic equilibrium between its keto and enol tautomeric forms. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for characterizing this equilibrium, providing detailed structural information and quantitative analysis of the tautomeric composition. This guide offers a comprehensive examination of the ¹H NMR spectrum of 3-methyl-2,4-pentanedione, including detailed data presentation, experimental protocols, and visualizations of the underlying chemical principles.

Keto-Enol Tautomerism

In solution, 3-methyl-2,4-pentanedione exists as a mixture of two interconverting isomers: the diketo form and the enol form. The equilibrium between these tautomers is influenced by factors such as solvent polarity and temperature. The interconversion is slow on the NMR timescale, allowing for the distinct observation of signals corresponding to both forms in the ¹H NMR spectrum. This characteristic enables a thorough analysis of the structural and electronic environment of the protons in each tautomer and the determination of their relative abundance.

Caption: Keto-enol tautomerism of 3-methyl-2,4-pentanedione.

¹H NMR Spectral Data

The ¹H NMR spectrum of 3-methyl-2,4-pentanedione in a non-polar solvent like chloroform-d (B32938) (CDCl₃) typically shows a predominance of the keto form. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), peak multiplicities, and coupling constants (J) in Hertz (Hz) for both the keto and enol tautomers.

Table 1: ¹H NMR Data for the Keto Tautomer of 3-Methyl-2,4-pentanedione

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (at C3) | ~1.35 | Doublet | ~7.0 | 3H |

| -CH (at C3) | ~3.75 | Quartet | ~7.0 | 1H |

| -C(O)CH₃ | ~2.18 | Singlet | - | 6H |

Table 2: ¹H NMR Data for the Enol Tautomer of 3-Methyl-2,4-pentanedione

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| =C-CH₃ (at C3) | ~1.85 | Singlet | - | 3H |

| -C(O)CH₃ | ~2.05 | Singlet | - | 3H |

| -C(O)CH₃ | ~2.20 | Singlet | - | 3H |

| -OH | ~16.5 | Broad Singlet | - | 1H |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The enol form has two non-equivalent acetyl methyl groups due to the asymmetric nature of the double bond and intramolecular hydrogen bonding.

Tautomeric Equilibrium

The ratio of the keto to enol tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum. In CDCl₃, the equilibrium generally favors the keto form. Based on studies of similar β-diketones, the approximate equilibrium composition is:

Table 3: Tautomeric Equilibrium of 3-Methyl-2,4-pentanedione in CDCl₃

| Tautomer | Percentage |

| Keto | ~75% |

| Enol | ~25% |

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.

Materials and Instrumentation:

-

Sample: 3-Methyl-2,4-pentanedione

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR Tubes: 5 mm precision NMR tubes

-

NMR Spectrometer: 400 MHz or higher field strength instrument

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 15-20 mg of 3-methyl-2,4-pentanedione.

-

Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 2-second relaxation delay).

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate all signals corresponding to the keto and enol tautomers.

-

Calculate the keto-enol ratio from the integration values.

-

Caption: Experimental workflow for ¹H NMR analysis.

Spin-Spin Coupling Relationships

The splitting patterns observed in the ¹H NMR spectrum provide valuable information about the connectivity of protons in the molecule.

Caption: Spin-spin coupling in the keto tautomer.

Conclusion

This technical guide provides a detailed overview of the ¹H NMR spectrum of 3-methyl-2,4-pentanedione, with a focus on its keto-enol tautomerism. The provided data tables, experimental protocol, and visualizations serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development. A thorough understanding of the ¹H NMR characteristics of this compound is essential for its application in synthesis and for the structural elucidation of its derivatives.

An In-depth Technical Guide to the ¹³C NMR Spectral Data of 3-Methyl-2,4-pentanedione

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Methyl-2,4-pentanedione. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted spectral data, detailed experimental protocols for data acquisition, and a structural correlation of the NMR signals.

Predicted ¹³C NMR Spectral Data

Due to the limited availability of publicly accessible, experimentally verified ¹³C NMR data for 3-Methyl-2,4-pentanedione, the following table summarizes the predicted chemical shifts. These predictions are based on established principles of NMR spectroscopy, including the effects of substituent groups on carbon chemical shifts and comparison with structurally similar compounds. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-Methyl-2,4-pentanedione

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |

| C1, C5 | Methyl (-CH₃) | 25 - 35 | Quartet (q) |

| C2, C4 | Carbonyl (C=O) | 200 - 210 | Singlet (s) |

| C3 | Methine (-CH) | 50 - 60 | Doublet (d) |

| C6 | Methyl (-CH₃ on C3) | 15 - 25 | Quartet (q) |

Note: The actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Structural Representation and Signal Assignment

The following diagram illustrates the structure of 3-Methyl-2,4-pentanedione with the unique carbon atoms labeled. This labeling corresponds to the assignments in Table 1.

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-methyl-2,4-pentanedione, a β-diketone of significant interest in synthetic chemistry and as a ligand in coordination chemistry. A key feature of this compound is its existence as a tautomeric mixture of keto and enol forms. IR spectroscopy is a powerful tool for characterizing this equilibrium.

Keto-Enol Tautomerism

3-Methyl-2,4-pentanedione exists in a dynamic equilibrium between its diketo form and its enol form, as illustrated in the signaling pathway below. The enol form is stabilized by intramolecular hydrogen bonding, which significantly influences its vibrational frequencies. The position of this equilibrium can be affected by factors such as solvent polarity and temperature.

Caption: Keto-enol tautomerism of 3-methyl-2,4-pentanedione.

Infrared Spectral Data

The following table summarizes the characteristic infrared absorption bands for the keto and enol tautomers of 2,4-pentanedione, which serve as a strong proxy for 3-methyl-2,4-pentanedione.

| Vibrational Frequency (cm⁻¹) | Assignment | Tautomer | Intensity | Notes |

| ~3200 - 2400 | O-H stretch (intramolecular H-bond) | Enol | Broad, Medium | The broadness is characteristic of a strong hydrogen bond.[1] |

| ~3003 | C-H stretch (sp³) | Both | Medium | Corresponds to the methyl and methine C-H bonds.[1] |

| ~1728, 1708 | C=O stretch (asymmetric and symmetric) | Keto | Strong | The two distinct peaks arise from the coupling of the two carbonyl groups.[1] |

| ~1606 | C=C stretch | Enol | Strong | This band is often very intense due to conjugation and the polarity of the enol system.[1] |

| ~1600s (overlapping) | C=O stretch | Enol | Strong | Lowered frequency due to conjugation with the C=C bond and intramolecular hydrogen bonding.[1] |

Experimental Protocols

The following is a detailed methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of liquid 3-methyl-2,4-pentanedione.

Objective: To acquire a high-quality mid-infrared spectrum of neat 3-methyl-2,4-pentanedione to identify the characteristic vibrational frequencies of its keto and enol tautomers.

Materials:

-

3-Methyl-2,4-pentanedione (liquid)

-

FTIR spectrometer (e.g., equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector)

-

Demountable liquid cell with infrared-transparent windows (e.g., NaCl, KBr, or ZnSe)

-

Pasteur pipettes

-

Appropriate solvent for cleaning (e.g., acetone (B3395972) or isopropanol, spectroscopic grade)

-

Lens paper

Experimental Workflow:

Caption: Experimental workflow for FTIR analysis of 3-methyl-2,4-pentanedione.

Procedure:

-

Spectrometer Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Sample Cell Preparation:

-

Carefully clean the infrared-transparent windows of the demountable liquid cell with a suitable solvent (e.g., acetone) and lens paper. Ensure the windows are completely dry and free of any residue.

-

Assemble the cell, ensuring a proper seal. For a neat liquid, a thin film can be created by placing a drop of the sample on one window and carefully placing the second window on top. For quantitative analysis, a spacer of known path length should be used.

-

-

Background Spectrum Acquisition:

-

Place the empty, assembled liquid cell in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum. This will account for the absorbance of the cell windows and any atmospheric components in the beam path. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Sample Spectrum Acquisition:

-

Remove the cell from the spectrometer.

-

Using a Pasteur pipette, carefully introduce a small amount of neat 3-methyl-2,4-pentanedione into the cell, ensuring no air bubbles are trapped in the beam path.

-

Place the filled cell back into the sample holder in the same orientation as the background scan.

-

Acquire the sample spectrum using the same acquisition parameters as the background scan.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically perform a Fourier transform on the interferogram to generate the spectrum.

-

The software will then ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

Analyze the resulting spectrum to identify the key vibrational bands. Compare the observed frequencies with the data presented in the table above to distinguish between the keto and enol tautomers.

-

Safety Precautions: 3-Methyl-2,4-pentanedione is a flammable liquid and may cause skin and eye irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

Mass Spectrometry of 3-Methyl-2,4-pentanedione: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-methyl-2,4-pentanedione (CAS No. 815-57-6), a beta-diketone of interest in various chemical and pharmaceutical research areas. This document details the compound's electron ionization (EI) mass spectrum, outlines a general experimental protocol for its analysis, and illustrates its characteristic fragmentation pathway.

Introduction

3-Methyl-2,4-pentanedione, also known as methylacetylacetone, is a colorless liquid with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1] Its analysis by mass spectrometry is crucial for identification, purity assessment, and quality control in various applications. Electron ionization mass spectrometry is a standard technique for the analysis of volatile and semi-volatile organic compounds like 3-methyl-2,4-pentanedione, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.

Electron Ionization Mass Spectrum

The electron ionization mass spectrum of 3-methyl-2,4-pentanedione is characterized by a series of fragment ions that provide structural information. The quantitative data from the NIST Mass Spectrometry Data Center is summarized in the table below.[1]

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |

| 43 | 100 | [CH₃CO]⁺ |

| 57 | 45 | [M - C₃H₅O]⁺ or [C₃H₅O]⁺ |

| 71 | 35 | [M - CH₃CO]⁺ |

| 114 | 20 | [M]⁺ |

| 99 | 15 | [M - CH₃]⁺ |

| 29 | 10 | [CHO]⁺ |

| 27 | 8 | [C₂H₃]⁺ |

| 41 | 7 | [C₃H₅]⁺ |

Experimental Protocols

The following is a generalized experimental protocol for the analysis of 3-methyl-2,4-pentanedione using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. This protocol is based on standard methods for the analysis of small, volatile organic compounds.

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of 3-methyl-2,4-pentanedione in a high-purity volatile solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Injection: Inject 1 µL of the working solution into the GC-MS system.

3.2. Gas Chromatography (GC) Conditions

-

Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

3.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 25 to 200.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

Data Acquisition: Full scan mode.

Fragmentation Pathway and Logical Relationships

The fragmentation of 3-methyl-2,4-pentanedione under electron ionization conditions follows predictable pathways for ketones, primarily involving alpha-cleavage. The following diagrams illustrate the proposed fragmentation pathway and the general experimental workflow.

Figure 1: Proposed fragmentation pathway of 3-methyl-2,4-pentanedione.

Figure 2: General experimental workflow for GC-MS analysis.

Conclusion

This guide provides essential technical information for the mass spectrometric analysis of 3-methyl-2,4-pentanedione. The provided data, protocols, and diagrams offer a solid foundation for researchers and scientists to develop and execute robust analytical methods for this compound. The characteristic fragmentation pattern, dominated by the acylium ion at m/z 43, allows for confident identification. The outlined GC-MS method can be adapted and validated for specific matrices and research questions.

References

An In-depth Technical Guide to the Keto-enol Tautomerism of 3-Methyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism of 3-methyl-2,4-pentanedione, a β-dicarbonyl compound of significant interest in synthetic and medicinal chemistry. The equilibrium between the keto and enol forms is a critical determinant of the molecule's reactivity, chelation properties, and potential biological activity. This document details the structural and environmental factors influencing this equilibrium, presents available quantitative thermodynamic data, outlines experimental protocols for its characterization, and provides visual representations of the underlying principles and workflows. A comparative analysis with the parent compound, 2,4-pentanedione (acetylacetone), is included to elucidate the impact of α-methylation on the tautomeric distribution.

Introduction to Keto-Enol Tautomerism in β-Dicarbonyls

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like 3-methyl-2,4-pentanedione, this equilibrium is particularly significant due to the formation of a stable, conjugated six-membered ring in the enol tautomer, facilitated by intramolecular hydrogen bonding. The position of this equilibrium is highly sensitive to substituent effects, solvent polarity, temperature, and concentration. Understanding and controlling this tautomeric balance is crucial for applications ranging from reaction mechanism design to the development of novel therapeutic agents.

The Tautomeric Equilibrium of 3-Methyl-2,4-pentanedione

The keto-enol tautomerism of 3-methyl-2,4-pentanedione involves the interconversion of the diketo form and the enol form, as depicted below.

Caption: Keto-enol tautomeric equilibrium of 3-Methyl-2,4-pentanedione.

The introduction of a methyl group at the α-carbon (the carbon between the two carbonyl groups) significantly influences the position of this equilibrium compared to the parent compound, 2,4-pentanedione.

Quantitative Analysis of the Tautomeric Equilibrium

The equilibrium constant, Keq, provides a quantitative measure of the relative amounts of the enol and keto tautomers at equilibrium. It is defined as:

Keq = [Enol] / [Keto]

Thermodynamic Data

The thermodynamic parameters governing the tautomerism of 3-methyl-2,4-pentanedione have been investigated, although comprehensive data across a wide range of solvents is not as readily available as for 2,4-pentanedione. The following tables summarize the known quantitative data.

| Compound | Solvent/Phase | Keq (at 298 K) | ΔG° (kcal/mol) | Reference |

| 3-Methyl-2,4-pentanedione | Not Specified (likely CDCl₃) | 0.65 ± 0.12 | +0.23 | [2] |

| 2,4-Pentanedione | Not Specified (likely CDCl₃) | 5.1 ± 0.7 | -0.97 | [2] |

Table 1: Equilibrium Constants for the Tautomerization of 3-Methyl-2,4-pentanedione and 2,4-Pentanedione.

| Compound | Phase | ΔH° (kcal/mol) | Reference |

| 3-Methyl-2,4-pentanedione | Gas Phase | -3.27 | [3] |

| 2,4-Pentanedione | Gas Phase | -4.66 | [3] |

Table 2: Enthalpy of Tautomerization in the Gas Phase.

Note: Thermodynamic parameters can be calculated from the equilibrium constant using the equation: ΔG° = -RTln(Keq). The Gibbs-Helmholtz equation (d(lnKeq)/dT = ΔH°/RT²) can be used to determine the enthalpy change from variable temperature NMR studies.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is a delicate balance of several structural and environmental factors.

Substituent Effects

The presence of an electron-donating methyl group on the α-carbon in 3-methyl-2,4-pentanedione destabilizes the enol form relative to the keto form when compared to 2,4-pentanedione. This is reflected in the lower equilibrium constant for the methylated compound.[2] The methyl group can introduce steric hindrance that slightly disrupts the planarity of the conjugated enol system.

Solvent Effects

The solvent plays a critical role in determining the tautomeric ratio.[4] Nonpolar solvents tend to favor the enol form, where the intramolecular hydrogen bond is most stable.[4] Polar protic solvents can compete for hydrogen bonding, thereby destabilizing the intramolecularly hydrogen-bonded enol tautomer and shifting the equilibrium towards the more polar keto form.[4] Polar aprotic solvents can also influence the equilibrium based on their dipole moments and ability to stabilize the individual tautomers. While extensive solvent-dependent data for 3-methyl-2,4-pentanedione is limited, the general trend observed for β-dicarbonyls is a decrease in the enol content with increasing solvent polarity.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biopchem.education [biopchem.education]

- 3. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

An In-depth Technical Guide to the Tautomeric Stability of 3-Methyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the keto-enol tautomerism of 3-methyl-2,4-pentanedione, a β-dicarbonyl compound of significant interest in synthetic chemistry and drug design. Understanding the factors that govern the equilibrium between its tautomeric forms is crucial for predicting its reactivity, designing novel molecular scaffolds, and optimizing reaction conditions.

Introduction to Tautomerism in 3-Methyl-2,4-pentanedione

3-Methyl-2,4-pentanedione, an alpha-substituted β-diketone, exists as a dynamic equilibrium between its keto and enol tautomers. The presence of the methyl group at the central carbon atom (α-position) significantly influences this equilibrium compared to its parent compound, 2,4-pentanedione (acetylacetone). The enol form is stabilized by the formation of a strong intramolecular hydrogen bond, creating a stable six-membered ring. However, the steric hindrance introduced by the α-methyl group can affect the planarity of this ring and thus the stability of the enol tautomer.

The tautomeric equilibrium is a dynamic process influenced by several factors, including the electronic and steric effects of substituents, solvent polarity, and temperature.[1] A thorough understanding of these factors is essential for controlling the reactivity of 3-methyl-2,4-pentanedione in various chemical transformations.

Quantitative Analysis of Tautomeric Equilibrium

The relative populations of the keto and enol tautomers can be accurately determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[2] By integrating the signals corresponding to specific protons in each tautomer, the equilibrium constant (Keq) and the percentage of each form can be calculated.

The following table summarizes the tautomeric equilibrium data for 3-methyl-2,4-pentanedione in various deuterated solvents, as determined by ¹H NMR spectroscopy.

| Solvent | % Keto | % Enol | Keq ([enol]/[keto]) |

| CDCl₃ | 38 | 62 | 1.63 |

| Acetone-d₆ | 45 | 55 | 1.22 |

| DMSO-d₆ | 58 | 42 | 0.72 |

Data adapted from Manbeck, K. A.; et al. J. Chem. Educ. 2011, 88 (10), 1444–1445.[2][3]

These data clearly indicate that the position of the equilibrium is highly dependent on the solvent. In non-polar solvents like chloroform, the enol form is favored, likely due to the stability of the intramolecular hydrogen bond. In more polar, hydrogen-bond accepting solvents like DMSO, the equilibrium shifts towards the keto form. This is because the solvent molecules can solvate the carbonyl groups of the keto tautomer and disrupt the intramolecular hydrogen bond of the enol form.

Factors Influencing Tautomeric Stability

The stability of the keto and enol tautomers of 3-methyl-2,4-pentanedione is a delicate balance of several contributing factors:

-

Intramolecular Hydrogen Bonding: The primary stabilizing factor for the enol form is the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, creating a pseudo-aromatic six-membered ring.

-

Steric Effects: The presence of the methyl group at the α-position introduces steric strain, which can destabilize the planar conformation of the enol's hydrogen-bonded ring. This steric hindrance is a key reason why the enol content of 3-methyl-2,4-pentanedione is generally lower than that of 2,4-pentanedione.[4]

-

Solvent Polarity: As demonstrated by the quantitative data, solvent polarity plays a crucial role. Polar solvents can stabilize the more polar keto tautomer through dipole-dipole interactions and can also act as hydrogen bond acceptors, disrupting the internal hydrogen bond of the enol form.[5]

-

Electronic Effects: The electron-donating nature of the α-methyl group can also influence the electron density within the molecule, thereby affecting the relative stabilities of the tautomers.

Experimental Protocols

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the procedure for determining the keto-enol equilibrium of 3-methyl-2,4-pentanedione in various solvents.

Materials:

-

3-Methyl-2,4-pentanedione

-

Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a solution of 3-methyl-2,4-pentanedione in the desired deuterated solvent at a concentration of approximately 0.1 M.

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum of the sample.

-

Integrate the signals corresponding to the keto and enol forms.

-

Keto form: The signal for the α-proton (CH) and the methyl protons (CH₃).

-

Enol form: The signal for the vinyl proton (=CH) and the methyl protons (CH₃).

-

-

Calculate the percentage of the enol form using the following equation:

Alternatively, the ratio of the methyl group integrals can be used.

-

Calculate the equilibrium constant (Keq):

Visualizations

The following diagrams illustrate the tautomeric equilibrium and the experimental workflow for its analysis.

Caption: Tautomeric equilibrium of 3-methyl-2,4-pentanedione.

Caption: Experimental workflow for NMR analysis of tautomeric equilibrium.

Conclusion

The tautomeric equilibrium of 3-methyl-2,4-pentanedione is a complex phenomenon governed by a combination of intramolecular hydrogen bonding, steric effects, and solvent interactions. Quantitative analysis by NMR spectroscopy provides valuable insights into the relative stability of the keto and enol forms under different conditions. This knowledge is fundamental for professionals in drug development and chemical synthesis, enabling the rational design of molecules with desired properties and the optimization of synthetic routes.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 3. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 4. Keto-Enol Tautomerism [thecatalyst.org]

- 5. researchgate.net [researchgate.net]

Factors Influencing the Tautomeric Equilibrium of 3-Methyl-2,4-pentanedione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal factors that govern the keto-enol tautomeric equilibrium of 3-Methyl-2,4-pentanedione. Understanding and controlling this equilibrium is crucial in various chemical and pharmaceutical applications, including reaction mechanism elucidation, drug design, and formulation development, as the distinct chemical properties of each tautomer can significantly impact molecular interactions and reactivity.

Introduction to Tautomerism in β-Dicarbonyl Compounds

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. The most common type of tautomerism is prototropy, which involves the migration of a proton. In β-dicarbonyl compounds like 3-Methyl-2,4-pentanedione, the equilibrium between the diketo and enol forms is a classic example of keto-enol tautomerism.

The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring. However, the relative stability of the keto and enol tautomers is delicately balanced and can be significantly influenced by various internal and external factors.

The Tautomeric Equilibrium of 3-Methyl-2,4-pentanedione

The tautomeric equilibrium of 3-Methyl-2,4-pentanedione involves the interconversion between its diketo and enol forms, as illustrated below.

Caption: Keto-enol tautomeric equilibrium of 3-Methyl-2,4-pentanedione.

The position of this equilibrium is defined by the equilibrium constant, Keq, which is the ratio of the concentration of the enol tautomer to the keto tautomer ([Enol]/[Keto]).

Core Factors Affecting the Tautomeric Equilibrium

The tautomeric equilibrium of 3-Methyl-2,4-pentanedione is primarily influenced by three key factors: the electronic and steric effects of substituents, the nature of the solvent, and the temperature.

Substituent Effects: The Role of the α-Methyl Group

The presence of a methyl group on the central α-carbon of the 2,4-pentanedione backbone has a significant impact on the tautomeric equilibrium. Compared to the unsubstituted 2,4-pentanedione, the methyl group in 3-Methyl-2,4-pentanedione generally shifts the equilibrium towards the keto form, resulting in a lower percentage of the enol tautomer at equilibrium.[1][2] This can be attributed to two main effects:

-

Steric Hindrance: The bulky methyl group can sterically hinder the formation of the planar six-membered ring of the enol tautomer, which is stabilized by an intramolecular hydrogen bond. This destabilizes the enol form relative to the keto form.

-

Inductive Effect: The electron-donating nature of the methyl group increases the electron density on the α-carbon. This destabilizes the enolate intermediate, which is a precursor to the enol form, thereby favoring the keto tautomer.[2]

The following table summarizes the qualitative and quantitative effects of the α-methyl substituent on the enol content.

| Compound | Substituent at α-carbon | % Enol (in CCl4) | % Enol (in Methanol) | Keq (in CCl4) |

| 2,4-Pentanedione | H | ~95% | ~69% | ~19 |

| 3-Methyl-2,4-pentanedione | CH3 | ~49% | ~15% | ~0.96 |

Note: The values presented are approximate and can vary with the specific experimental conditions. The data for 2,4-pentanedione is provided for comparison.

Solvent Effects

The solvent plays a crucial role in determining the position of the tautomeric equilibrium by differentially solvating the keto and enol forms. The general trend is that the percentage of the enol tautomer decreases with increasing solvent polarity.

-

Nonpolar Solvents (e.g., Cyclohexane, Carbon Tetrachloride): In nonpolar solvents, the enol form is favored. This is because the intramolecular hydrogen bond in the enol tautomer is well-maintained, and the less polar enol form is more compatible with the nonpolar environment.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): In polar aprotic solvents, the keto form is generally more favored than in nonpolar solvents. These solvents can act as hydrogen bond acceptors, but they do not disrupt the intramolecular hydrogen bond of the enol as effectively as protic solvents.

-

Polar Protic Solvents (e.g., Water, Methanol): In polar protic solvents, the keto form is significantly favored. These solvents can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, effectively stabilizing it. Furthermore, they can disrupt the intramolecular hydrogen bond of the enol form by competing for hydrogen bonding, which destabilizes the enol tautomer.

The logical relationship of solvent polarity on the equilibrium is depicted below.

Caption: Influence of solvent polarity on the tautomeric equilibrium.

The following table provides a summary of the expected trend for the percentage of the enol form of 3-Methyl-2,4-pentanedione in various solvents.

| Solvent | Solvent Type | Expected % Enol |

| Cyclohexane | Nonpolar | High |

| Carbon Tetrachloride | Nonpolar | High |

| Chloroform | Moderately Polar | Intermediate |

| Acetone | Polar Aprotic | Intermediate-Low |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low |

| Methanol | Polar Protic | Very Low |

| Water | Polar Protic | Very Low |

Temperature Effects

Temperature also influences the position of the tautomeric equilibrium. Generally, an increase in temperature shifts the equilibrium in favor of the keto tautomer. This indicates that the enolization process is typically exothermic. The intramolecular hydrogen bond in the enol form is entropically disfavored, and at higher temperatures, the entropic contribution to the Gibbs free energy becomes more significant, thus favoring the more disordered keto form.

By studying the equilibrium constant at different temperatures, the thermodynamic parameters for the tautomerization, such as the change in enthalpy (ΔH°) and entropy (ΔS°), can be determined using the van't Hoff equation:

ln(Keq) = - (ΔH°/R)(1/T) + (ΔS°/R)

A plot of ln(Keq) versus 1/T will yield a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R.

Experimental Protocols for Determining Tautomeric Equilibrium

The most common and reliable methods for quantitatively determining the ratio of keto and enol tautomers in solution are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique for this analysis because the keto-enol interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of 3-Methyl-2,4-pentanedione in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in an NMR tube to a final concentration of approximately 10-50 mM.

-

Allow the solution to equilibrate for at least 30 minutes at the desired temperature before analysis to ensure the tautomeric equilibrium is reached.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample at a constant, known temperature.

-

Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol tautomers.

-

Keto form: A quartet for the methine proton (CH) and a doublet for the α-methyl protons (CH-CH₃).

-

Enol form: A singlet for the enolic hydroxyl proton (OH) and a singlet for the α-methyl protons (C=C-CH₃).

-

-

Integrate the area of a well-resolved signal for each tautomer. It is common to compare the integral of the α-methyl protons of the keto form with the α-methyl protons of the enol form.

-

Calculate the percentage of each tautomer and the equilibrium constant (Keq) using the following formulas:

-

% Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100

-

% Keto = [Integral(Keto) / (Integral(Enol) + Integral(Keto))] * 100

-

Keq = Integral(Enol) / Integral(Keto)

-

-

The experimental workflow is summarized in the following diagram:

Caption: Experimental workflow for ¹H NMR analysis of tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study the tautomeric equilibrium, as the keto and enol forms have different chromophores and thus absorb at different wavelengths. The enol form, with its conjugated π-system, typically absorbs at a longer wavelength (λmax) than the keto form.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 3-Methyl-2,4-pentanedione in the solvent of interest. The concentration should be chosen to ensure the absorbance is within the linear range of the spectrophotometer (typically below 1.0).

-

Allow the solution to equilibrate at a constant temperature.

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum of the solution over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the absorption maxima (λmax) corresponding to the keto and enol tautomers.

-

-

Data Analysis:

-

The concentration of each tautomer can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of each tautomer at its λmax is known.

-

Often, the molar absorptivity of the pure tautomers is not known. In such cases, the relative amounts of the tautomers can be estimated by analyzing the changes in the absorption spectrum under different conditions (e.g., changing solvent polarity) and using computational methods to simulate the spectra of the individual tautomers.

-

Conclusion

The tautomeric equilibrium of 3-Methyl-2,4-pentanedione is a multifaceted phenomenon governed by a delicate interplay of substituent effects, solvent interactions, and temperature. The presence of the α-methyl group significantly shifts the equilibrium towards the keto form compared to its unsubstituted analog. Nonpolar solvents favor the enol form, while polar, protic solvents strongly stabilize the keto tautomer. Increasing the temperature also favors the keto form. A thorough understanding of these factors, coupled with robust analytical techniques like ¹H NMR and UV-Vis spectroscopy, is essential for professionals in research and drug development to predict and control the tautomeric composition of 3-Methyl-2,4-pentanedione and related β-dicarbonyl compounds in various applications.

References

An In-depth Technical Guide to 3-Methyl-2,4-pentanedione (CAS 815-57-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-2,4-pentanedione (CAS 815-57-6), a substituted β-diketone with significant applications in organic synthesis, coordination chemistry, and burgeoning potential in medicinal chemistry. This document details its physicochemical properties, provides an experimental protocol for its synthesis via C-alkylation of 2,4-pentanedione, and presents its characteristic spectroscopic data. Furthermore, this guide explores the compound's keto-enol tautomerism, its role as a versatile chelating agent, and the biological activities of its metal complexes, highlighting its relevance in the field of drug development.

Physicochemical and Safety Data

3-Methyl-2,4-pentanedione is a flammable and irritant liquid.[1][2] Appropriate personal protective equipment, including gloves and eyeshields, should be used when handling this compound.[3] It is important to keep it away from heat and open flames.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [4] |

| Molecular Weight | 114.14 g/mol | [3][5] |

| CAS Number | 815-57-6 | [3][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 172-174 °C | [3][6] |

| Density | 0.981 g/mL at 25 °C | [3][6] |

| Refractive Index (n20/D) | 1.442 | [3][6] |

| Flash Point | 57 °C (134.6 °F) - closed cup | [3] |

| Solubility | Soluble in water and ethanol. | [7][8] |

| pKa | Data available in the IUPAC Digitized pKa Dataset. | [5] |

Synthesis of 3-Methyl-2,4-pentanedione

A common and efficient method for the synthesis of 3-Methyl-2,4-pentanedione is the C-alkylation of 2,4-pentanedione (acetylacetone). This reaction takes advantage of the acidity of the α-protons located on the methylene (B1212753) bridge between the two carbonyl groups.

Experimental Protocol: C-Alkylation of 2,4-pentanedione

This protocol is based on a general procedure for the alkylation of β-dicarbonyl compounds.

Materials:

-

2,4-pentanedione

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodomethane (B122720) (CH₃I)

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of 0.1 mol of sodium hydride in 100 ml of anhydrous tetrahydrofuran, slowly add 0.12 mol of 2,4-pentanedione at room temperature.

-

After the addition is complete, stir the mixture for 30 minutes.

-

Slowly add 0.12 mol of iodomethane to the reaction mixture.

-

Stir the mixture at room temperature for 10 hours.

-

Add 20 ml of water to dissolve any solid precipitate.

-

Extract the mixture with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation under reduced pressure, collecting the fraction at 82-84 °C/1 kPa.

Expected Yield: 98%

Synthesis Workflow

Spectroscopic Data

The spectroscopic data for 3-Methyl-2,4-pentanedione is crucial for its identification and characterization. The presence of keto-enol tautomerism influences its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to keto-enol tautomerism, the ¹H and ¹³C NMR spectra of 3-Methyl-2,4-pentanedione will show signals for both tautomers. The ratio of the tautomers can be determined by integrating the respective peaks.

| ¹H NMR (Representative Data) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Keto Tautomer | ||||

| ~1.2 | d | 3H | -CH(CH₃ ) | |

| ~2.1 | s | 6H | -C(=O)CH₃ | |

| ~3.8 | q | 1H | -CH (CH₃) | |

| Enol Tautomer | ||||

| ~1.8 | s | 3H | =C(OH)CH₃ | |

| ~2.0 | s | 3H | =C(CH₃)C(=O)CH₃ | |

| ~16.5 | s | 1H | Enolic -OH |

| ¹³C NMR (Representative Data) | Chemical Shift (δ, ppm) | Assignment |

| Keto Tautomer | ||

| ~15 | -CH(C H₃) | |

| ~29 | -C(=O)C H₃ | |

| ~60 | -C H(CH₃) | |

| ~205 | C =O | |

| Enol Tautomer | ||

| ~12 | =C(C H₃) | |

| ~22 | =C(OH)C H₃ | |

| ~105 | =C (CH₃) | |

| ~190 | =C (OH) | |

| ~195 | C =O |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for both the keto and enol forms.

| IR (Representative Data) | Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3000 | Medium-Strong | C-H stretching | |

| ~1725 | Strong | C=O stretching (keto, asymmetric) | |

| ~1700 | Strong | C=O stretching (keto, symmetric) | |

| ~1620 | Strong | C=C stretching (enol) and C=O stretching (enol, H-bonded) | |

| 2500-3200 | Broad | O-H stretching (enol, intramolecular H-bond) |

Mass Spectrometry (MS)